5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid
Description
Historical Development of Pyrazolo[1,5-A]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core first gained attention in the late 20th century as chemists sought to expand the toolkit of nitrogen-containing heterocycles for pharmaceutical applications. Early synthetic routes relied on thermally driven cyclization reactions, which often suffered from poor regioselectivity and low yields. A critical advancement came in 2019 with the development of cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, enabling direct access to polysubstituted pyrazolo[1,5-a]pyridines under aerobic conditions. For example, reactions employing acetic acid as a promoter and molecular oxygen as the terminal oxidant achieved yields up to 94% for model systems (Table 1).
Table 1. Key Advances in Pyrazolo[1,5-a]pyridine Synthesis
| Year | Methodology | Regioselectivity | Yield Range | Reference |
|---|---|---|---|---|
| 2019 | CDC Reactions | Moderate | 72–94% | |
| 2021 | Regioselective Cycloaddition | High | 65–89% | |
| 2023 | [3+2] Cycloaddition with Ynals | High | 70–92% |
The 2020s witnessed further refinements, including the use of N-aminopyridinium ylides in [3+2] cycloadditions with ynals to construct the pyrazolo[1,5-a]pyridine backbone while simultaneously introducing cyano groups. These methods addressed longstanding challenges in controlling substitution patterns, particularly at the 5- and 7-positions—critical sites for modulating electronic properties in drug candidates.
Significance of Trifluoromethyl-Substituted Heterocyclic Systems
Trifluoromethyl (-CF₃) groups have become indispensable in medicinal chemistry due to their ability to enhance metabolic stability, improve membrane permeability, and fine-tune electronic effects through strong electron-withdrawing induction. In pyrazolo[1,5-a]pyridines, trifluoromethylation at the 7-position induces a pronounced meta-directing effect, guiding subsequent functionalization toward the 2- and 5-positions. This regiochemical control aligns with fragment-based drug discovery (FBDD) paradigms, where late-stage diversification of core scaffolds is essential for optimizing target engagement.
Recent studies demonstrate that CF₃-substituted heterocycles exhibit improved pharmacokinetic profiles compared to their non-fluorinated analogs. For instance, the trifluoromethyl group’s hydrophobic character (π-hydrophobicity parameter = 0.88) enhances binding affinity to hydrophobic enzyme pockets while maintaining favorable solubility profiles when paired with polar substituents like carboxylic acids. This balance makes 7-trifluoromethylpyrazolo[1,5-a]pyridines particularly attractive for kinase inhibitor development, where simultaneous optimization of potency and drug-like properties is paramount.
Position of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic Acid in Contemporary Research
The integration of a 5-methoxy group and 2-carboxylic acid moiety into the 7-trifluoromethylpyrazolo[1,5-a]pyridine framework creates a multifunctional scaffold with broad applicability. The methoxy group serves as a hydrogen bond acceptor, while the carboxylic acid enables salt formation for improved solubility and metal coordination in enzyme active sites. Computational studies suggest that the orthogonal substitution pattern (5-OMe, 7-CF₃, 2-COOH) minimizes steric clashes in protein binding pockets, making this compound a versatile intermediate for structure-activity relationship (SAR) explorations.
Current applications focus on two primary areas:
- Protease Inhibitors : The carboxylic acid group chelates catalytic zinc ions in matrix metalloproteinases (MMPs), while the trifluoromethyl group enhances selectivity via hydrophobic interactions with enzyme subsites.
- Kinase-Targeted Therapies : Methoxy and trifluoromethyl groups synergistically modulate electron density across the aromatic system, improving interactions with ATP-binding pockets in kinases like JAK2 and BRAF.
Synthetic routes to this compound often leverage CDC methodologies, where N-amino-2-iminopyridines react with β-keto esters under oxidative conditions. Recent adaptations employ flow chemistry to enhance reaction efficiency, achieving gram-scale production with >90% purity (Table 1). As vectorial functionalization strategies mature, this scaffold is poised to play a central role in next-generation drug discovery campaigns targeting undruggable protein families.
Properties
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-6-2-5-3-7(9(16)17)14-15(5)8(4-6)10(11,12)13/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTIVBXUWBTFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS Number: 1297136-82-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 260.17 g/mol. The compound features a pyrazolo[1,5-A]pyridine core, which is known for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1297136-82-3 |
| Molecular Formula | C10H7F3N2O3 |
| Molecular Weight | 260.17 g/mol |
| Physical Form | Pale-yellow to yellow-brown solid |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group and subsequent carboxylation can be achieved through various synthetic methodologies, including nucleophilic substitution and electrophilic aromatic substitution.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance, a study reported that a related compound reduced A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of treatment .
Case Study: Anticancer Assay Results
| Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|---|
| This compound | A549 | 66 | 100 |
| Cisplatin | A549 | Standard Control | - |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Studies have shown that related compounds exhibit selective inhibition against these pathogens, making them potential candidates for further development in antibiotic therapies .
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | Low µM levels | |
| Multidrug-resistant Klebsiella pneumoniae | Low µM levels |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-A]pyridine derivatives is influenced by their structural components. Modifications at specific positions on the ring system can enhance or diminish activity. For example, the presence of electron-withdrawing groups like trifluoromethyl increases potency against cancer cells and bacteria. Conversely, substituents that enhance lipophilicity may improve cellular uptake but could also increase toxicity.
Comparison with Similar Compounds
Key Compounds:
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): Substituents: Methyl (‑CH₃) at position 5, pentafluoroethyl (‑CF₂CF₃) at position 6. Molecular Formula: C₁₁H₆F₅N₃O₂.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): Substituents: 4-Fluorophenyl at position 5, CF₃ at position 7. Molecular Weight: 325.22 g/mol. Physicochemical Data: Melting point 218–220°C, density 1.59 g/cm³ (predicted), pKa -1.46 (predicted).
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): Substituents: Phenyl at position 5, CF₃ at position 7.
Core Structure Modifications
Key Compounds:
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ():
- Substituents: Furan-2-yl at position 5, CF₃ at position 7.
- Molecular Formula: C₁₂H₆F₃N₃O₃.
- Physicochemical Data: Molecular weight 297.19 g/mol, CAS 313968-60-4.
- Comparison: The furan ring introduces oxygen-based polarity, improving solubility in polar solvents compared to the methoxy group in the target compound .
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (): Substituents: Bis-CF₃ phenyl at position 5, chloro-substituted phenyl at position 2.
Table 1: Comparative Data for Selected Analogs
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups : CF₃ and pentafluoroethyl substituents enhance stability but may reduce solubility.
- Aromatic vs. Alkoxy Substituents : Aromatic groups (e.g., phenyl, 4-fluorophenyl) increase hydrophobicity, while alkoxy groups (e.g., methoxy) balance polarity.
- Synthetic Accessibility : Methoxy and trifluoromethyl groups are synthetically tractable via nucleophilic substitution or cross-coupling reactions, as suggested by methods in and .
Q & A
Q. Key Conditions :
- Temperature control (0–110°C) and inert atmospheres (N₂/Ar) to prevent side reactions.
- Purification via column chromatography or recrystallization.
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 0°C → 25°C | 43% | |
| Hydrolysis | H₂SO₄, 110°C, 24h | 79% | |
| Iodination | N-Iodosuccinimide, CH₃CN, 40°C | 84% |
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy at δ 3.8–4.0 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₈F₃N₃O₃ = 296.05) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex bicyclic systems .
What safety protocols are recommended for handling this compound?
Basic Research Question
- Protective Equipment : Gloves, lab coat, and goggles due to irritant classification .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In amber glass vials under inert gas (Ar) to prevent degradation .
How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Advanced Research Question
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
- X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal analysis (if crystallizable) .
- Alternative Techniques : Use IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
What strategies improve synthetic yield and purity in large-scale preparations?
Advanced Research Question
Q. Table 2: Yield Optimization Techniques
| Method | Conventional Yield | Optimized Yield | Reference |
|---|---|---|---|
| Microwave Synthesis | 70% | 85% | |
| Pd-Catalyzed Coupling | 50% | 78% |
How should researchers design bioactivity assays for this compound?
Advanced Research Question
- Target Selection : Prioritize enzymes/receptors with structural homology to pyrazolo[1,5-a]pyrimidine targets (e.g., kinase inhibitors) .
- Assay Conditions :
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for dose-response curves .
How can solubility challenges in formulation be addressed?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
